Pimozide-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H29F2N3O |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D |

InChI Key |

YVUQSNJEYSNKRX-NMRLXUNGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Understanding the Certificate of Analysis for Pimozide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Pimozide-d4. Pimozide-d4, a deuterium-labeled analog of the antipsychotic drug Pimozide, is crucial as an internal standard in pharmacokinetic and analytical studies for the precise quantification of Pimozide in biological samples.[1][2] A CoA is a critical document that verifies the quality, purity, and identity of a chemical substance, ensuring it meets the required specifications for research and development.[3][4]

Core Data Summary

The quantitative data from a typical Pimozide-d4 Certificate of Analysis is summarized below. These values represent a batch-specific analysis and are provided here as a representative example.

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Purity (by HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography |

| Identity (by MS) | Conforms to structure | Conforms | Mass Spectrometry |

| Identity (by ¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Deuterium Incorporation | ≥99% | ≥99% (d₁-d₄) | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Loss on Drying | ≤1.0% | 0.2% | Thermogravimetric Analysis (TGA) |

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₂₅D₄F₂N₃O[2] |

| Molecular Weight | 465.6 g/mol [2] |

| CAS Number | 1803193-57-8[2] |

| Parent Drug CAS | 2062-78-4[5][6] |

| Solubility | Soluble in a 1:1 solution of acetonitrile:methanol[2] |

| Storage | -20°C[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify Pimozide-d4 from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm particle size) or equivalent C18 column.[7][8]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1.[7][8]

-

Injection Volume: 10 µL.

-

Procedure: A solution of Pimozide-d4 is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of Pimozide-d4 by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of Pimozide-d4.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-600.

-

Procedure: A dilute solution of Pimozide-d4 is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of Pimozide-d4 (m/z 466.6). The fragmentation pattern is also compared to a reference standard or theoretical fragmentation to confirm the structure.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure and confirms the identity of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure: A small amount of the Pimozide-d4 sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of Pimozide. The reduction in signal intensity at specific aromatic positions will confirm the deuterium labeling.

Determination of Deuterium Incorporation by Mass Spectrometry

This analysis quantifies the percentage of deuterium atoms in the Pimozide-d4 molecule.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Procedure: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d₀) and deuterated forms (d₁, d₂, d₃, d₄) are measured. The percentage of deuterium incorporation is calculated based on the sum of the intensities of the deuterated forms.[2]

Visualizations

Caption: Workflow for the generation of a Certificate of Analysis.

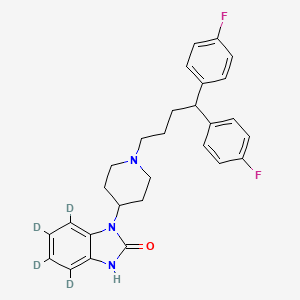

Caption: Chemical Structure of Pimozide-d4.

References

- 1. veeprho.com [veeprho.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. What Is a Certificate of Analysis and Do You Need One? [weareprocarrier.com]

- 4. datacor.com [datacor.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pimozide-D4 - Acanthus Research [acanthusresearch.com]

- 7. rjptonline.org [rjptonline.org]

- 8. rjptonline.org [rjptonline.org]

The Isotopic Fingerprint: A Technical Guide to the Physical and Chemical Properties of Deuterated Pimozide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical properties of deuterated pimozide, a molecule of significant interest in drug development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, the pharmacokinetic profile of pimozide can be potentially modified, offering new avenues for therapeutic optimization. This document provides a comprehensive overview of the known properties of pimozide and the anticipated effects of deuteration, alongside detailed experimental protocols and visual representations of its mechanism of action.

While extensive data exists for the parent compound, pimozide, specific experimental data for its deuterated analogue is not widely available in the public domain. Therefore, this guide presents the known characteristics of pimozide as a baseline and extrapolates the expected properties of deuterated pimozide based on established scientific principles of the kinetic isotope effect.

Physicochemical Properties: A Comparative Analysis

The introduction of deuterium can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] These alterations, while often minor, can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Table 1: Comparison of Physical and Chemical Properties of Pimozide and Expected Properties of Deuterated Pimozide

| Property | Pimozide | Deuterated Pimozide (Expected) |

| Molecular Formula | C₂₈H₂₉F₂N₃O[5] | C₂₈H(₂₉-x)DₓF₂N₃O |

| Molecular Weight | 461.55 g/mol [6] | Slightly higher than 461.55 g/mol |

| Melting Point | 214-218 °C[5][6] | Potentially slightly altered[7] |

| pKa (basic) | 7.32[5][6] | Potentially slightly increased alkalinity[1] |

| Aqueous Solubility | <0.01 mg/mL (practically insoluble)[6] | Potentially slightly altered, possibly increased[7] |

| LogP | 6.3[5] | Potentially slightly lower (reduced hydrophobicity)[1] |

| Appearance | Microcrystals[6] | Expected to be a solid/crystalline form |

Note: The properties for deuterated pimozide are theoretical and based on general principles of isotopic substitution. 'x' in the molecular formula represents the number of deuterium atoms.

Mechanism of Action and Signaling Pathways

Pimozide primarily exerts its antipsychotic effects by acting as a potent antagonist of dopamine D2 and D3 receptors.[8][9] By blocking these receptors, it modulates dopaminergic neurotransmission in the brain, which is often dysregulated in conditions like schizophrenia and Tourette's syndrome.[9][10] Additionally, pimozide interacts with other receptors, including serotonin and adrenergic receptors, which may contribute to its overall pharmacological profile.[8][9] Recent studies have also elucidated its role in inhibiting cancer cell proliferation through pathways like RAF/ERK and AKT.[11][12]

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are crucial for determining the physicochemical properties of any active pharmaceutical ingredient (API), including deuterated pimozide. The following are detailed methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline deuterated pimozide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.

Solubility Determination

Methodology: The equilibrium solubility of deuterated pimozide can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of deuterated pimozide is added to a series of vials containing different solvents (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solids. The concentration of deuterated pimozide in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Dissociation Constant (pKa)

Methodology: The pKa can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of deuterated pimozide is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of Partition Coefficient (LogP)

Methodology: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of deuterated pimozide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of deuterated pimozide in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The deuteration of pimozide presents a compelling strategy for potentially enhancing its therapeutic properties by modifying its metabolic profile. While specific experimental data on deuterated pimozide remains to be published, a strong theoretical framework based on the kinetic isotope effect allows for the prediction of its physicochemical properties. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this promising compound. Further research and empirical data are necessary to fully elucidate the unique characteristics of deuterated pimozide and its potential advantages in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. bioscientia.de [bioscientia.de]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pimozide [drugfuture.com]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Pimozide? [synapse.patsnap.com]

- 10. gene2rx.com [gene2rx.com]

- 11. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mass Spectral Signatures: A Technical Guide to Pimozide and Pimozide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectral differences between the antipsychotic drug pimozide and its deuterated analog, pimozide-d4. This document is designed to assist researchers and scientists in drug development and bioanalytical testing by detailing the fragmentation patterns, experimental protocols, and key mass spectral distinctions between these two compounds.

Introduction to Pimozide and its Deuterated Analog

Pimozide is a diphenylbutylpiperidine derivative used in the treatment of schizophrenia and Tourette's syndrome. In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate and precise measurements using mass spectrometry. Pimozide-d4, a deuterated version of pimozide, serves this purpose. Understanding the distinct mass spectral characteristics of both the analyte (pimozide) and the internal standard (pimozide-d4) is fundamental for developing robust analytical methods.

Chemical Structures:

-

Pimozide: C₂₈H₂₉F₂N₃O, Molecular Weight: 461.5 g/mol

-

Pimozide-d4: C₂₈H₂₅D₄F₂N₃O, Molecular Weight: 465.6 g/mol . The four deuterium atoms are located on one of the p-fluorophenyl rings at positions 2, 3, 5, and 6.

Mass Spectral Fragmentation Analysis

Under electrospray ionization (ESI) in positive mode, both pimozide and pimozide-d4 will readily form protonated molecules, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) will lead to characteristic fragment ions. The primary difference in the mass spectra of pimozide and pimozide-d4 will be a +4 Da mass shift in the precursor ion and in any fragment ions that retain the deuterated fluorophenyl ring.

Pimozide Fragmentation Pathway

The protonated pimozide molecule ([M+H]⁺ at m/z 462.2) undergoes fragmentation at several key points. The major fragmentation pathways involve cleavages around the piperidine ring and the butyl chain. Based on publicly available mass spectral data and known fragmentation patterns of similar compounds, the following key product ions are observed for pimozide:

-

m/z 238.1: This fragment likely corresponds to the cleavage of the C-N bond between the piperidine ring and the butyl chain, resulting in the protonated 1-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety.

-

m/z 225.1: This ion is likely formed by the cleavage of the bond between the piperidine nitrogen and the butyl chain, resulting in the 4,4-bis(p-fluorophenyl)butyl cation.

-

m/z 123.1: This fragment represents the bis(p-fluorophenyl)methyl cation, formed by cleavage within the butyl chain.

-

m/z 109.0: This is a characteristic ion for a fluorophenyl group.

Pimozide-d4 Fragmentation Pathway

For pimozide-d4, the protonated molecule ([M+H]⁺) will be observed at m/z 466.2. The fragmentation pattern will mirror that of pimozide, with a +4 Da shift for any fragment containing the deuterated p-fluorophenyl ring.

-

m/z 242.1: Corresponds to the deuterated version of the m/z 238.1 fragment, retaining the deuterated ring.

-

m/z 229.1: This is the deuterated equivalent of the m/z 225.1 fragment.

-

m/z 127.1: Represents the deuterated bis(p-fluorophenyl)methyl cation.

-

m/z 113.0: This fragment corresponds to the deuterated fluorophenyl group.

Quantitative Data Summary

The following tables summarize the expected mass-to-charge ratios (m/z) for the precursor and major product ions of pimozide and pimozide-d4 in positive ion ESI-MS/MS.

Table 1: Precursor and Product Ion m/z Values for Pimozide

| Ion Species | Proposed Structure | m/z |

| [M+H]⁺ | Protonated Pimozide | 462.2 |

| Fragment 1 | 1-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety | 238.1 |

| Fragment 2 | 4,4-bis(p-fluorophenyl)butyl cation | 225.1 |

| Fragment 3 | bis(p-fluorophenyl)methyl cation | 123.1 |

| Fragment 4 | Fluorophenyl cation | 109.0 |

Table 2: Precursor and Product Ion m/z Values for Pimozide-d4

| Ion Species | Proposed Structure | m/z |

| [M+H]⁺ | Protonated Pimozide-d4 | 466.2 |

| Fragment 1 | Deuterated 1-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety | 242.1 |

| Fragment 2 | Deuterated 4,4-bis(p-fluorophenyl)butyl cation | 229.1 |

| Fragment 3 | Deuterated bis(p-fluorophenyl)methyl cation | 127.1 |

| Fragment 4 | Deuterated fluorophenyl cation | 113.0 |

Experimental Protocols

A typical experimental workflow for the quantitative analysis of pimozide using pimozide-d4 as an internal standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An aliquot of the pimozide-d4 internal standard solution is added to the sample before extraction.

Liquid Chromatography

Chromatographic separation is usually achieved on a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions are selected based on the fragmentation of the precursor ions to the most abundant and specific product ions.

Typical MRM Transitions:

-

Pimozide: 462.2 → 238.1 (Quantifier), 462.2 → 123.1 (Qualifier)

-

Pimozide-d4: 466.2 → 242.1 (Quantifier), 466.2 → 127.1 (Qualifier)

The collision energy for each transition should be optimized to maximize the signal of the product ion.

Visualizations

Fragmentation Pathways

Caption: Proposed fragmentation pathway of protonated pimozide.

Caption: Proposed fragmentation pathway of protonated pimozide-d4.

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis of pimozide.

Conclusion

The mass spectral differences between pimozide and pimozide-d4 are clear and predictable, arising from the +4 Da mass shift due to the deuterium labeling on one of the fluorophenyl rings. This guide provides the foundational knowledge for developing and validating robust LC-MS/MS methods for the accurate quantification of pimozide in various matrices. By understanding the fragmentation patterns and employing the appropriate experimental protocols, researchers can ensure the reliability and accuracy of their bioanalytical data.

The Molecular Maze: An In-Depth Technical Guide to the Mechanism of Action of Pimozide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimozide, a diphenylbutylpiperidine antipsychotic, has a long-standing clinical history in the management of schizophrenia and Tourette's syndrome. Its therapeutic efficacy is intrinsically linked to a complex pharmacological profile characterized by high-affinity antagonism of dopamine D2-like receptors. However, its molecular interactions extend beyond the dopaminergic system, encompassing a range of secondary targets that contribute to both its therapeutic window and adverse effect profile. This technical guide provides a comprehensive exploration of the mechanism of action of pimozide, presenting a synthesis of its primary and secondary pharmacology, downstream signaling consequences, and detailed experimental methodologies for its characterization. Quantitative data are systematically tabulated for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Primary Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action of pimozide is the blockade of postsynaptic dopamine D2 receptors in the central nervous system (CNS).[1][2] This antagonism is central to its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia, and in the suppression of motor and phonic tics in Tourette's syndrome.[1][2] Pimozide exhibits a high affinity for the D2, D3, and D4 dopamine receptor subtypes.[3]

The blockade of D2 receptors in the mesolimbic pathway is thought to be the primary driver of its antipsychotic efficacy. In contrast, antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS), a common characteristic of typical antipsychotics. Furthermore, pimozide's interaction with D2 receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia by inhibiting the tonic dopamine-mediated suppression of prolactin release.

Downstream Signaling of D2 Receptor Blockade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. By antagonizing the D2 receptor, pimozide prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This, in turn, influences the phosphorylation state and activity of numerous downstream proteins, ultimately altering neuronal excitability and gene expression.

Secondary Pharmacological Targets

Pimozide's clinical profile is further shaped by its interactions with a variety of other receptors and ion channels. These secondary targets contribute to its therapeutic effects and are also implicated in its adverse event profile, most notably cardiac arrhythmias.

Serotonin Receptors

Pimozide displays affinity for certain serotonin (5-HT) receptors, particularly the 5-HT7 receptor.[3] Antagonism at this receptor has been suggested to contribute to the antidepressant-like effects observed in some preclinical models.

Adrenergic Receptors

Pimozide is an antagonist at the α1-adrenergic receptor. This action can lead to orthostatic hypotension, a known side effect of many antipsychotic medications.

Voltage-Gated Ion Channels

A critical aspect of pimozide's pharmacology is its potent inhibition of several voltage-gated ion channels. This activity is of significant clinical relevance due to the risk of QT interval prolongation and subsequent cardiac arrhythmias.

-

hERG Potassium Channels: Pimozide is a high-affinity blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[4] Inhibition of this channel is a primary mechanism underlying the drug-induced prolongation of the cardiac action potential, which manifests as QT prolongation on an electrocardiogram.

-

Other Potassium Channels: Pimozide also inhibits other voltage-gated potassium channels, including Kv1.5 and Kv2.1, albeit with lower potency compared to hERG.[4] The inhibition of these channels may also contribute to alterations in neuronal and cardiac excitability.

-

Calcium Channels: There is evidence to suggest that pimozide can also block voltage-gated calcium channels.

Intracellular Signaling Pathways

Recent research has unveiled that pimozide's influence extends to intracellular signaling cascades, notably the STAT (Signal Transducer and Activator of Transcription) pathway.

Inhibition of STAT3 and STAT5 Phosphorylation

Pimozide has been shown to inhibit the phosphorylation and subsequent activation of STAT3 and STAT5.[5] These transcription factors are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. The inhibition of STAT3/5 signaling by pimozide is an area of active investigation, particularly for its potential repurposing in oncology. In the context of its antipsychotic mechanism, the modulation of these pathways may contribute to longer-term changes in neuronal function and plasticity.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of pimozide for its various molecular targets. This quantitative data is essential for understanding the drug's potency and selectivity.

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D1 | 588 | - | [6] |

| Dopamine D2 | 1.4 | - | [6] |

| Dopamine D3 | 2.5 | - | [6] |

| 5-HT7 | 0.5 | Rat | [4] |

| α1-Adrenergic | 39 | - | [6] |

Table 1: Pimozide Receptor Binding Affinities (Ki)

| Ion Channel | IC50 | Cell Line | Reference |

| hERG (Kv11.1) | 18 nM | CHO cells | [4] |

| Kv1.5 | Weak inhibition at 10 µM | CHO cells | [4] |

Table 2: Pimozide Ion Channel Inhibitory Concentrations (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pimozide.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of pimozide for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Pimozide stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM (+)-butaclamol (for non-specific binding), or 25 µL of varying concentrations of pimozide.

-

Add 100 µL of the D2 receptor-expressing cell membrane preparation (typically 10-20 µg of protein per well).

-

Add 25 µL of [³H]Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pimozide concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Pimozide Derivatives on pSTAT5 in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfera.unife.it [sfera.unife.it]

Commercial Suppliers and Technical Guide for Pimozide-d4 Reference Standard

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantification of Pimozide, Pimozide-d4 is the designated reference material. This technical guide provides an in-depth overview of its commercial availability, key technical data, and a general protocol for its application in analytical methodologies.

Commercial Availability and Specifications

Pimozide-d4 is available from several specialized chemical suppliers. The following table summarizes the key quantitative information from various commercial sources to facilitate comparison.

| Supplier | Catalog/Product Number | Molecular Formula | CAS Number (Unlabeled) | Purity | Deuterium Incorporation | Storage |

| Cayman Chemical | 28617[1] | C₂₈H₂₅D₄F₂N₃O[1] | 2062-78-4[2][3] | ≥98% (Pimozide)[1] | ≥99% (d₁-d₄)[1] | -20°C[1][3] |

| Acanthus Research | ACB-161030-0068[4] | C₂₈H₂₅D₄F₂N₃O[4] | 2062-78-4[4] | Not specified | Not specified | Not specified |

| Simson Pharma | P670001[5] | C₂₈H₂₅D₄F₂N₃O[5] | Not Applicable | Not specified | Not specified | Not specified |

| Veeprho | Not specified | C₂₈H₂₅D₄F₂N₃O[6] | Not Applicable | Not specified | Not specified | Not specified |

| TLC Pharmaceutical Standards | P-801[7] | C₂₈H₂₅D₄F₂N₃O[7] | Not Applicable | Not specified | Not specified | Not specified |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity and characterization data.

Physicochemical Properties of Pimozide (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉F₂N₃O | [2][3][8] |

| Molecular Weight | 461.6 g/mol | [2][3] |

| CAS Number | 2062-78-4 | [2][3][8][9] |

| Melting Point | 214-218 °C | [9] |

| UV/Vis (λmax) | 283 nm | [2][3] |

| Solubility | Soluble in DMSO and DMF (~30 mg/ml), and ethanol (~3 mg/ml).[3] | [3] |

Mechanism of Action: Dopamine Receptor Antagonism

Pimozide, the unlabeled parent compound, primarily functions as a dopamine receptor antagonist with high affinity for D₂, D₃, and D₄ receptors.[1][2] Its therapeutic effects in conditions like Tourette syndrome are attributed to this mechanism. The diagram below illustrates the simplified signaling pathway.

Caption: Simplified diagram of Pimozide's antagonistic action on dopamine D2 receptors.

Experimental Protocol: Use of Pimozide-d4 as an Internal Standard

Pimozide-d4 is intended for use as an internal standard for the quantification of pimozide in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a generalized workflow.

1. Preparation of Stock Solutions:

-

Pimozide Standard: Prepare a stock solution of unlabeled Pimozide in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Pimozide-d4 Internal Standard (IS): Prepare a stock solution of Pimozide-d4 in the same solvent.[1]

2. Calibration Curve Preparation:

-

Create a series of calibration standards by spiking a known amount of the Pimozide-d4 internal standard solution and varying concentrations of the Pimozide standard solution into a blank biological matrix (e.g., plasma, urine).

3. Sample Preparation:

-

To the unknown biological samples, add a known amount of the Pimozide-d4 internal standard solution.

-

Perform a sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS or derivatize for GC-MS if necessary.

4. Instrumental Analysis:

-

Inject the prepared calibration standards and unknown samples into the LC-MS or GC-MS system.

-

Monitor the characteristic parent and product ions for both Pimozide and Pimozide-d4 using Multiple Reaction Monitoring (MRM) or a similar mass spectrometric technique.

5. Data Analysis:

-

Calculate the peak area ratio of the analyte (Pimozide) to the internal standard (Pimozide-d4) for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the Pimozide standards.

-

Determine the concentration of Pimozide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this experimental workflow.

Caption: General workflow for quantification of Pimozide using Pimozide-d4 as an internal standard.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pimozide-D4 - Acanthus Research [acanthusresearch.com]

- 5. Pimozide D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. veeprho.com [veeprho.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pimozide-d4 CAS number and molecular formula

An In-depth Technical Guide to Pimozide-d4

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacological data, and relevant experimental protocols.

Core Compound Information

Pimozide-d4 is a stable isotope-labeled version of Pimozide, used as an internal standard in pharmacokinetic studies and for elucidating the metabolic pathways of the parent drug. The deuterium labeling enhances its mass spectrometric detection without altering its chemical reactivity.

Molecular Formula: C₂₈H₂₅D₄F₂N₃O

CAS Number: While some suppliers list the CAS number as not available, a specific CAS number for this deuterated form is 1803193-57-8[1]. The CAS number for the unlabeled parent compound, Pimozide, is 2062-78-4[2][3][4][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data for Pimozide, the parent compound of Pimozide-d4.

Table 1: Physicochemical Properties of Pimozide

| Property | Value | Source |

| Molecular Weight | 461.55 g/mol | [7][8][9] |

| Melting Point | 214-218 °C | [5][7] |

| pKa (basic) | 7.32 | [5][7] |

| LogP | 6.3 | [5] |

| Water Solubility | <0.01 mg/mL | [7][10][11] |

| Solubility in Organic Solvents | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL | [2] |

Table 2: Pharmacological Data of Pimozide

| Parameter | Target | Value | Source |

| Binding Affinity (Ki) | Dopamine D₂ Receptor | 2.4 nM | [2] |

| Dopamine D₃ Receptor | 0.3 nM | [2] | |

| Dopamine D₄ Receptor | 1.8 nM | [2] | |

| Dopamine D₁ Receptor | 588 nM | [12] | |

| 5-HT₇ Receptor | 0.5 nM (rat) | [9] | |

| α₁-Adrenoceptor | 39 nM | [12] | |

| Inhibitory Concentration (IC₅₀) | Naᵥ1.2 Sodium Channel | 42 nM | [2] |

| Kᵥ11.1 Potassium Channel | 340 nM | [2] |

Table 3: Pharmacokinetic Properties of Pimozide

| Parameter | Value | Source |

| Bioavailability | >50% (oral) | [10][11][13] |

| Time to Peak Serum Level | 6-8 hours | [10][11][13] |

| Elimination Half-life | ~55 hours (adults) | [4][11] |

| Metabolism | Hepatic (Primarily CYP3A4, also CYP1A2, CYP2D6) | [4][10][11] |

Mechanism of Action

Pimozide's primary mechanism of action involves the blockade of dopamine receptors in the central nervous system, particularly with high affinity for the D₂, D₃, and D₄ subtypes[4]. This antagonism is believed to be the basis for its efficacy in treating psychoses and the motor and phonic tics associated with Tourette's Disorder[10][11]. More recently, Pimozide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, and to some extent STAT3, independent of its effects on dopamine receptors[8][12][14]. This inhibition of STAT5 phosphorylation has opened avenues for its investigation as an anti-cancer agent, particularly in hematological malignancies[14][15][16].

Experimental Protocols

Synthesis of Pimozide-d4

The following is a generalized workflow for the synthesis of Pimozide-d4, based on a patented multi-step process[17]. This process starts from a deuterated precursor to introduce the stable isotope label.

Starting Material: 4-fluorobromobenzene-d4

General Workflow:

-

Grignard Reagent Formation: 4-fluorobromobenzene-d4 is reacted with magnesium in an ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

-

Coupling Reaction: The Grignard reagent is reacted with an appropriate electrophilic intermediate to form a deuterated diarylbutyl precursor.

-

Chlorination: The alcohol group on the precursor is converted to a chlorine atom using a chlorinating agent like thionyl chloride.

-

Hydrogenation: A subsequent reduction step, for example using catalytic hydrogenation (e.g., 10% Pd/C), is performed.

-

Intermediate Reactions: Several additional steps are required to build the piperidine and benzimidazolinone moieties of the final molecule.

-

Final N-Alkylation: The deuterated 4,4-bis(4-fluorophenyl)butyl chloride intermediate is reacted with 4-(2-oxo-1-benzimidazolinyl)piperidine.

-

Purification: The final product, Pimozide-d4, is purified using standard techniques such as crystallization or column chromatography.

HPLC Method for Impurity Profiling

This protocol describes a validated stability-indicating HPLC method for the determination of Pimozide and its related impurities in bulk drug and formulations[18].

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm particle size)[18].

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1[18].

-

Flow Rate: 0.8 mL/min[18].

-

Detection Wavelength: 240 nm[18].

-

Injection Volume: Typically 20 µL.

-

Procedure:

-

Prepare standard solutions of Pimozide and known impurities in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by dissolving the bulk drug or formulation in the same solvent.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Run the samples through the HPLC system under the specified isocratic conditions.

-

Identify and quantify Pimozide and its impurities based on their retention times and peak areas relative to the standard solutions. Under these conditions, Pimozide typically elutes at approximately 7.0 minutes[18].

-

In Vitro STAT5 Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of Pimozide on STAT5 phosphorylation in cancer cell lines, as described in studies on Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML)[14][15].

-

Cell Lines: Human CML cell lines (e.g., K562, KU812) or AML cell lines (e.g., MV4-11) known to have constitutively active STAT5.

-

Reagents: Pimozide stock solution (e.g., in DMSO), cell culture medium, lysis buffer, primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH), secondary antibody (HRP-conjugated).

-

Procedure:

-

Cell Culture: Culture the selected cell line under standard conditions.

-

Treatment: Seed cells in multi-well plates and allow them to adhere or stabilize. Treat the cells with varying concentrations of Pimozide (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO)[19].

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5, normalized to the loading control, to assess the dose-dependent inhibitory effect of Pimozide.

-

References

- 1. Pimozide-d4 | C28H29F2N3O | CID 145925659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pimozide-D4 - Acanthus Research [acanthusresearch.com]

- 4. Pimozide - Wikipedia [en.wikipedia.org]

- 5. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pimozide D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. Pimozide [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pimozide | Non-selective Dopamine Receptor Antagonists: R&D Systems [rndsystems.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pimozide: Package Insert / Prescribing Information [drugs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN104829591A - Preparation method of deuterated pimozide - Google Patents [patents.google.com]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

The Gold Standard in Bioanalysis: A Technical Guide to the Rationale and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. This technical guide delves into the core principles and practical applications of using deuterated internal standards, the undisputed gold standard in mass spectrometry-based bioanalysis. This document will provide an in-depth rationale, supported by quantitative data and detailed experimental workflows, to illuminate the advantages of this approach for researchers, scientists, and professionals in drug development.

The Fundamental Role of an Internal Standard in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can compromise the integrity of the results. These include variability in sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process. The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[1]

Why Deuterated Internal Standards Reign Supreme

While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, are widely preferred for their ability to mimic the analyte of interest most closely.[2][3] Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.

The primary advantages of using a deuterated internal standard over a structural analog (a molecule with a similar but not identical chemical structure) are:

-

Compensation for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates contain a multitude of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way.[4][5] This co-elution ensures that any signal suppression or enhancement is mirrored in both the analyte and the internal standard, and the ratio of their responses remains constant, thus negating the matrix effect.[4][5]

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the very beginning of this process, will be lost to the same extent as the analyte, ensuring that the final analyte/IS ratio accurately reflects the initial concentration of the analyte in the sample.[6]

-

Improved Accuracy and Precision: The superior ability of deuterated internal standards to correct for analytical variability translates directly into enhanced accuracy (closeness to the true value) and precision (reproducibility) of the bioanalytical method.

Quantitative Comparison: Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are strongly supported by empirical data. The following tables summarize the quantitative performance of bioanalytical methods using deuterated internal standards compared to structural analogs.

Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Butyric Acid Analogue | 96.8 | 8.6 |

| Deuterated (D8) | 100.3 | 7.6 |

Data from a study on the anticancer agent kahalalide F demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard is used.[2]

Table 2: Performance Characteristics for the Quantification of Everolimus

| Internal Standard | Lower Limit of Quantification (LLOQ) (ng/mL) | Analytical Recovery (%) | Total Coefficient of Variation (CV) (%) |

| 32-desmethoxyrapamycin (Analog) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

| Everolimus-d4 (Deuterated) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

In this comparison for the immunosuppressant drug everolimus, while both internal standards showed acceptable performance, the deuterated standard (everolimus-d4) offered a more favorable comparison with an independent LC-MS/MS method, indicating better accuracy.[4]

Table 3: Impact of Deuterated Internal Standards on Accuracy and Precision in Complex Matrices

| Internal Standard Type | Accuracy Deviation from Nominal (%) | Relative Standard Deviation (RSD) (%) |

| Without Internal Standard | > 60 | > 50 |

| With Deuterated Analog | < 25 | < 20 |

This study on pesticide and mycotoxin analysis in challenging cannabis matrices highlights the dramatic improvement in accuracy and precision when deuterated internal standards are employed to mitigate strong matrix effects.[7]

Experimental Protocol: A Generalized LC-MS/MS Workflow Using a Deuterated Internal Standard

The following protocol outlines the key steps in a typical bioanalytical method for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Reagent and Solution Preparation:

- Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

- Prepare calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.

- Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

- Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma samples (unknowns, calibrators, and QCs) into microcentrifuge tubes.

- Add 20 µL of the deuterated internal standard working solution to each tube and vortex briefly.

- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a clean 96-well plate or autosampler vials.

- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification:

- Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.

- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

- Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Visualizing Key Concepts in Bioanalysis

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

Caption: How a deuterated internal standard compensates for matrix effects.

Caption: The potential for chromatographic separation due to the deuterium isotope effect.

Potential Challenges and Considerations

While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:

-

Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard.[5][7] This can be problematic if the separation is significant enough to cause them to experience different matrix effects. This effect is more pronounced with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions.

-

Isotopic Purity: The deuterated internal standard should be of high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.

-

Chemical Stability: The deuterium atoms should be incorporated into a stable position in the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, robust, and reliable bioanalytical methods. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the myriad of variables inherent in the analysis of complex biological samples. As demonstrated by quantitative data, the implementation of a deuterated internal standard significantly enhances the accuracy and precision of LC-MS-based quantification. While potential challenges exist, careful method development and validation can mitigate these issues, solidifying the position of deuterated internal standards as the gold standard in bioanalysis and an indispensable tool in drug development and clinical research.

References

- 1. scispace.com [scispace.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Pimozide in Human Plasma using Pimozide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pimozide in human plasma. The use of a stable isotope-labeled internal standard, Pimozide-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Pimozide is an antipsychotic medication belonging to the diphenylbutylpiperidine class, primarily used in the management of schizophrenia and Tourette's syndrome. Accurate and reliable quantification of Pimozide in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Pimozide-d4, is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations in the analytical process.

This application note provides a detailed protocol for the extraction and quantification of Pimozide in human plasma using Pimozide-d4 as the internal standard.

Experimental

Materials and Reagents

-

Pimozide analytical standard

-

Pimozide-d4 analytical standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Pimozide and Pimozide-d4 from human plasma.

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Pimozide-d4 in 50% methanol).

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-30% B

-

2.6-3.5 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions are optimized for both Pimozide and Pimozide-d4.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Pimozide: Precursor Ion (m/z) 462.2 -> Product Ions (m/z) 230.1 (Quantifier), 121.1 (Qualifier)

-

Pimozide-d4: Precursor Ion (m/z) 466.2 -> Product Ions (m/z) 234.1 (Quantifier), 121.1 (Qualifier)

-

Note: The MRM transitions for Pimozide-d4 are proposed based on the known fragmentation of Pimozide and the addition of four deuterium atoms. These would require experimental verification and optimization.

-

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Pimozide in human plasma.

Linearity and Sensitivity

The method is linear over a concentration range of 0.05 to 50 ng/mL. The lower limit of quantification (LLOQ) is established at 0.05 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra-day and inter-day accuracy and precision are evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Linearity Range | 0.025 - 12.8 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [1][2] |

| Inter-day Precision (CV%) | < 15% | |

| Intra-day Precision (CV%) | < 15% | |

| Accuracy (%) | 85 - 115% | |

| Recovery | > 85% |

Note: The data presented is a representative summary from published literature on Pimozide analysis. Actual performance may vary.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Pimozide.

Caption: Principle of stable isotope-labeled internal standard in LC-MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pimozide in human plasma. The use of Pimozide-d4 as an internal standard is crucial for mitigating variability and ensuring the accuracy of the results. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development.

References

Application Note: Preparation of Pimozide-d4 Stock and Working Solutions

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the preparation of stock and working solutions of Pimozide-d4, a deuterated analog of Pimozide. Pimozide is a dopamine receptor antagonist used in research to study dopamine pathways and as an antipsychotic. The use of a deuterated standard is crucial for accurate quantification in mass spectrometry-based assays. This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing solutions for in vitro and in vivo research applications.

Introduction

Pimozide-d4 is a stable isotope-labeled version of Pimozide, which acts as a potent dopamine receptor antagonist with high affinity for D2, D3, and D4 receptors.[1] It is commonly used as an internal standard in pharmacokinetic and metabolic studies to improve the accuracy and precision of analytical methods. Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This protocol provides a standardized procedure for the solubilization and dilution of Pimozide-d4.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pimozide-d4 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O | [2] |

| Molecular Weight | 465.6 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility (at room temperature) | ||

| DMSO | ≥ 30 mg/mL (64.44 mM) | [5] |

| DMF | ≥ 30 mg/mL (64.44 mM) | [5] |

| Ethanol | ≥ 3 mg/mL (6.44 mM) | [5] |

| Water | < 0.01 mg/mL (Insoluble) | [6] |

| Storage (as solid) | -20°C | [7] |

| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |

Safety Precautions

Pimozide-d4 is harmful if swallowed.[8] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Experimental Protocols

Preparation of a 10 mM Pimozide-d4 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the solubility of the compound in the chosen solvent.

Materials:

-

Pimozide-d4 solid

-

Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate: Allow the vial of Pimozide-d4 solid to warm to room temperature before opening to prevent condensation.

-

Weigh: Carefully weigh out the desired amount of Pimozide-d4 solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4656 mg of Pimozide-d4 (Molecular Weight = 465.6 g/mol ).

-

Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the solid. For the example above, add 100 µL of DMSO. It is important to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[5]

-

Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution.

-

Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM stock solution. The final concentrations of the working solutions should be tailored to the specific requirements of the assay.

Materials:

-

10 mM Pimozide-d4 stock solution in DMSO

-

Appropriate solvent for dilution (e.g., cell culture medium, buffer, or the same solvent as the stock solution)

-

Microcentrifuge tubes or microplate

-

Pipettes and sterile pipette tips

Procedure:

-

Determine Final Concentrations: Decide on the desired final concentrations for your working solutions.

-

Perform Serial Dilutions:

-

Label a series of microcentrifuge tubes for each desired concentration.

-

To prepare a 1 mM working solution, add 10 µL of the 10 mM stock solution to 90 µL of the desired diluent. Mix well.

-

To prepare a 100 µM working solution, add 10 µL of the 1 mM working solution to 90 µL of the diluent. Mix well.

-

Continue this process until all desired working concentrations are prepared.

-

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment. If storage is necessary, store at -20°C for a limited time, but verify stability for your specific experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing Pimozide-d4 stock and working solutions.

Caption: Workflow for Pimozide-d4 solution preparation.

References

- 1. Pimozide | 2062-78-4 [chemicalbook.com]

- 2. Pimozide-D4 - Acanthus Research [acanthusresearch.com]

- 3. Pimozide-d4 | C28H29F2N3O | CID 145925659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PiMozide-d4 | 1803193-57-8 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drugs.com [drugs.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

Application of Pimozide-d4 in Pharmacokinetic and Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pimozide-d4 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of pimozide. The detailed protocols and data presentation are intended to guide researchers in designing and conducting robust clinical and bioanalytical studies.

Introduction

Pimozide is an antipsychotic medication used for the management of tics in patients with Tourette's syndrome. To ensure the therapeutic equivalence of generic formulations of pimozide, regulatory agencies require bioequivalence studies. A critical component of these studies is the accurate quantification of pimozide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Pimozide-d4, is the gold standard for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pimozide-d4, being structurally identical to pimozide with the exception of four deuterium atoms, co-elutes with the analyte and exhibits similar ionization and extraction recovery, thereby compensating for matrix effects and variability in sample processing.

Pharmacokinetics and Metabolism of Pimozide

Pimozide is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, and to a lesser extent by CYP1A2. The major metabolic pathways include N-dealkylation. The mean elimination half-life of pimozide is approximately 55 hours, which necessitates a long washout period in crossover study designs.

Figure 1: Pimozide Metabolic Pathway.

Bioequivalence Study Protocol

The following protocol is based on the FDA's draft guidance for conducting bioequivalence studies of pimozide immediate-release tablets.

Title: A Randomized, Single-Dose, Two-Period, Two-Treatment, Crossover Study to Compare the Bioavailability of a Test Formulation of Pimozide 2 mg Tablet with a Reference Formulation in Healthy Adult Volunteers under Fasting Conditions.

Objective: To assess the bioequivalence of a test and a reference formulation of pimozide 2 mg tablets.

Study Design:

-

Design: Single-dose, randomized, two-period, two-sequence, crossover.

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. A sufficient number of subjects should be enrolled to ensure adequate statistical power.

-

Dosing: A single 2 mg pimozide tablet (either test or reference) administered with water after an overnight fast of at least 10 hours.

-

Washout Period: A washout period of at least 14 days between the two dosing periods is recommended due to the long half-life of pimozide.

-

Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hour) and at multiple time points post-dose up to at least 72 hours. A typical sampling schedule would be: 0, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.

-

Analyte: Pimozide in plasma.

Inclusion Criteria:

-

Healthy adults aged 18-55 years.

-

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

-

Willing and able to provide written informed consent.

Exclusion Criteria:

-

History of clinically significant medical conditions.

-

Use of any prescription or over-the-counter medications within 14 days prior to dosing.

-

Positive test for drugs of abuse or alcohol.

Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined are:

-

Cmax: Maximum observed plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

Secondary parameters include Tmax (time to reach Cmax) and t1/2 (elimination half-life).

Statistical Analysis:

-

Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-inf) data.

-

The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-inf) must be within the acceptance range of 80.00% to 125.00%.

Figure 2: Bioequivalence Study Workflow.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of pimozide in human plasma. While some studies have utilized other internal standards, Pimozide-d4 is the preferred choice for optimal analytical performance.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a polypropylene tube, add 20 µL of Pimozide-d4 internal standard working solution (e.g., 10 ng/mL in methanol).

-

Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

-

Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pimozide: Precursor ion (m/z) → Product ion (m/z) (e.g., 462.2 → 123.1)

-

Pimozide-d4: Precursor ion (m/z) → Product ion (m/z) (e.g., 466.2 → 127.1)

-

-

Dwell Time: 100 ms per transition.

Data Presentation

The following table presents representative pharmacokinetic data from a hypothetical bioequivalence study of a test (T) and reference (R) formulation of pimozide 2 mg tablets in healthy volunteers (n=32), demonstrating the expected outcomes when using Pimozide-d4 as an internal standard for bioanalysis.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval |

| Cmax (ng/mL) | 3.5 ± 0.8 | 3.6 ± 0.9 | 97.2 | 90.5% - 104.3% |

| AUC(0-t) (ng·h/mL) | 125.4 ± 30.1 | 128.2 ± 32.5 | 97.8 | 92.1% - 103.8% |

| AUC(0-inf) (ng·h/mL) | 140.2 ± 35.6 | 143.5 ± 38.1 | 97.7 | 91.9% - 103.9% |

| Tmax (h) | 6.5 ± 1.5 | 6.8 ± 1.8 | - | - |

| t1/2 (h) | 54.8 ± 10.2 | 55.3 ± 11.1 | - | - |

Conclusion

The use of Pimozide-d4 as an internal standard is essential for the reliable quantification of pimozide in human plasma for pharmacokinetic and bioequivalence studies. Its stable isotope-labeled nature ensures that it accurately tracks the analyte through sample preparation and analysis, leading to robust and reproducible data that can withstand regulatory scrutiny. The detailed protocols and methodologies presented in these application notes provide a framework for conducting successful bioequivalence studies of pimozide formulations.

Application Notes and Protocols for the Quantification of Pimozide in Human Plasma using Liquid-Liquid Extraction with Pimozide-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of pimozide in human plasma using a liquid-liquid extraction (LLE) procedure with pimozide-d4 as a stable isotope-labeled internal standard (SIL-IS). The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring sensitive and accurate measurement of pimozide.

Introduction

Pimozide is a diphenylbutylpiperidine derivative that acts as a potent dopamine D2 receptor antagonist.[1][2] It is primarily used as an antipsychotic medication for the management of schizophrenia and for the suppression of motor and vocal tics in Tourette's syndrome.[1] Accurate quantification of pimozide in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and minimize adverse effects.